molecular formula C14H16N2O3S B4560034 3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone

3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone

Cat. No.: B4560034
M. Wt: 292.36 g/mol
InChI Key: UROLHTRTGWUXEE-YFHOEESVSA-N
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Description

3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08816355 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches: Research has focused on synthesizing new derivatives of 2-thioxoimidazolidin-4-one through various chemical reactions, including S-alkylation and Mannich reactions. These methods provide a pathway for the development of compounds with potential biological and chemical utility (Khalifa et al., 2015).

Biological Activity

  • Antimicrobial and Anticancer Properties: Compounds structurally related to the target molecule have been evaluated for their antimicrobial and anticancer activities. For instance, thiazole and 2-thioxoimidazolidinone derivatives have shown promising results against various microbial strains and cancer cell lines, highlighting their potential as therapeutic agents (Sherif et al., 2013).
  • Enzyme Inhibition: Analogs of 2-thioxoimidazolidin-4-one have been investigated for their ability to inhibit specific enzymes, suggesting their application in designing enzyme inhibitors that could be used in treating diseases where enzyme regulation is crucial (Sheppard & Wiggan, 1971).

Material Science Applications

  • Chemical Building Blocks: Some studies have explored the use of 2-thioxoimidazolidin-4-one derivatives as building blocks for the synthesis of complex molecules. These compounds serve as versatile intermediates in organic synthesis, enabling the creation of a wide range of materials with potential applications in various industries (El-Gaby et al., 2009).

Properties

IUPAC Name

(5Z)-3-ethyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-16-13(18)10(15(2)14(16)20)7-9-5-6-12(19-3)11(17)8-9/h5-8,17H,4H2,1-3H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROLHTRTGWUXEE-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
Reactant of Route 3
3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
3-ethyl-5-(3-hydroxy-4-methoxybenzylidene)-1-methyl-2-thioxo-4-imidazolidinone

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